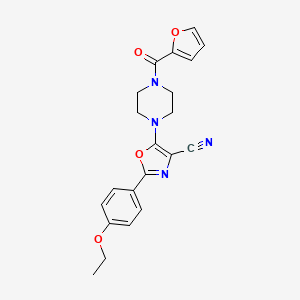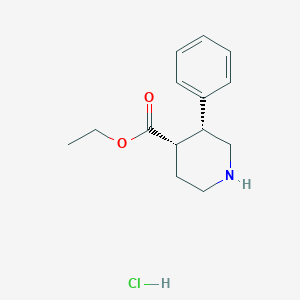
顺式-3-苯基哌啶-4-羧酸乙酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H20ClNO2 and its molecular weight is 269.77. The purity is usually 95%.
BenchChem offers high-quality cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物设计
哌啶类化合物,包括顺式-3-苯基哌啶-4-羧酸乙酯盐酸盐,是药物研发中至关重要的构建块。它们含有六元杂环结构,其中包含一个氮原子和五个碳原子,使它们成为构建药物制剂的多功能选择。 研究人员已经探索了各种合成途径来创建取代的哌啶、螺哌啶、缩合哌啶和哌啶酮 。特别是,哌啶部分在优化药物特性方面发挥着关键作用,例如生物利用度、结合亲和力和代谢稳定性。
手性优化
顺式-3-苯基哌啶-4-羧酸乙酯盐酸盐已被用于手性优化。 哌啶衍生物(特别是(S或R)-哌啶-3-羧酸乙酯)的副产物已被用作增强药物分子手性的起始成分 。哌啶环的存在对于实现所需立体化学至关重要。
作用机制
- Piperidines are essential synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals and alkaloids .
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can impact cell growth and survival. Furthermore, this compound can alter the expression of specific genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and cytotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. Understanding the dosage-dependent effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride: is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, it can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and lipid metabolism, thereby affecting metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride within cells can influence its biological activity and function .
Subcellular Localization
The subcellular localization of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, metabolic processes, or protein synthesis. The subcellular localization of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can also influence its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
ethyl (3R,4S)-3-phenylpiperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H/t12-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNBLWBHPDETJV-QNTKWALQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC[C@H]1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
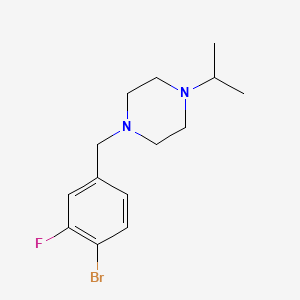
![1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2531331.png)
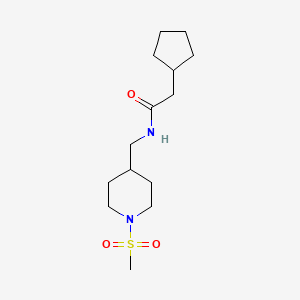


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)
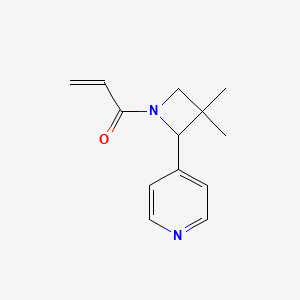
![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)
![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)
